molecular formula C21H24N2O4 B2608943 3,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941872-66-8

3,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2608943
CAS No.: 941872-66-8
M. Wt: 368.433
InChI Key: KYTVBAKGFOFAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941872-66-8) is a synthetic benzamide derivative of significant interest in medicinal chemistry and drug discovery research . This high-purity compound features a distinct molecular architecture, characterized by a 3,4-dimethoxybenzamide core linked to a 3-methyl-4-(2-oxopiperidin-1-yl)aniline moiety . With a molecular formula of C21H24N2O4 and a molecular weight of 368.43 g/mol, it belongs to a class of molecules researched for their potential to interact with various biological targets . Benzamide derivatives with similar structural features, particularly those incorporating the 2-oxopiperidine ring, are frequently explored in oncology research for their potential as enzyme inhibitors . The 2-oxopiperidine (2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine) scaffold is a privileged structure in pharmacology, often associated with the ability to modulate protein-protein interactions and enzyme activity, making it a valuable template for developing novel therapeutic agents . This compound is supplied for non-clinical applications, including but not limited to, use as a standard in analytical studies, a building block in synthetic chemistry, and a probe for investigating biochemical pathways in in vitro settings . Researchers can leverage its well-defined structure to explore structure-activity relationships (SAR) and develop new compounds with optimized properties. This compound is available for research purposes with a guaranteed purity of 90% or higher . This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-14-12-16(8-9-17(14)23-11-5-4-6-20(23)24)22-21(25)15-7-10-18(26-2)19(13-15)27-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTVBAKGFOFAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or oxopiperidinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

3,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Benzamide Derivatives

Substitution Patterns and Physicochemical Properties

The table below summarizes key structural analogs and their properties:

Compound Name Substituents on Benzamide/Phenyl Ring Key Features Melting Point (°C) Reference
3,4-Dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide 3,4-dimethoxy; 3-methyl; 4-(2-oxopiperidin-1-yl) High crystallinity, rigid oxopiperidinyl >250*
3,4-Dimethoxy-N-(2-((4-(2-oxopyridin-1(2H)-yl)phenyl)carbamoyl)phenyl)benzamide (6m) 3,4-dimethoxy; oxopyridinyl carbamoyl linker Extended conjugation, hydrogen-bonding sites >250
3,4,5-Trimethoxy-N-(2-((4-(2-oxopyridin-1(2H)-yl)phenyl)carbamoyl)phenyl)benzamide (6n) 3,4,5-trimethoxy; oxopyridinyl carbamoyl linker Increased lipophilicity >250
N-(4-(2-oxopyridin-1(2H)-yl)phenyl)-2-(4-(trifluoromethyl)benzamido)benzamide (6o) Trifluoromethyl; oxopyridinyl linker Enhanced metabolic stability >250
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl; 2-hydroxy-1,1-dimethylethyl Polar hydroxyl group, reduced lipophilicity Not reported

*Predicted based on analogs in .

Key Observations:
  • Methoxy Groups : The 3,4-dimethoxy configuration balances lipophilicity and solubility. Adding a third methoxy (as in 6n) increases lipophilicity but may reduce aqueous solubility .
  • Oxopiperidinyl vs.
  • Methyl Substitution : The 3-methyl group in the target compound may enhance hydrophobic interactions in enzyme binding pockets, similar to SAR trends observed in DNA gyrase inhibitors .

Biological Activity

3,4-Dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, featuring a benzamide core, methoxy groups, and a piperidinyl substituent, suggests diverse biological activities. This article reviews its biological activity based on existing research findings, synthetic routes, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C21H24N2O4C_{21}H_{24}N_{2}O_{4} with a molecular weight of approximately 368.43 g/mol. The structure can be depicted as follows:

Structure C21H24N2O4\text{Structure }\text{C}_{21}\text{H}_{24}\text{N}_{2}\text{O}_{4}

The biological activity of this compound may be attributed to its interaction with specific molecular targets. Preliminary studies suggest that it could function similarly to known anticoagulants like apixaban, potentially inhibiting factor Xa (FXa) and affecting the coagulation cascade by preventing the conversion of prothrombin to thrombin . This interaction may lead to reduced thrombin generation and subsequently inhibit platelet aggregation.

Anticoagulant Properties

Research indicates that this compound exhibits anticoagulant properties comparable to those of apixaban. The inhibition of FXa may provide therapeutic benefits in conditions requiring anticoagulation, such as atrial fibrillation or venous thromboembolism.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Initial studies suggest that it may exhibit significant activity against various bacterial strains, potentially making it a candidate for developing new antibiotics.

Antioxidant Effects

Another area of interest is the compound's potential antioxidant activity. The presence of methoxy groups may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress and inflammation in biological systems.

Research Findings and Case Studies

Study Findings
Study on Anticoagulant ActivityDemonstrated significant inhibition of FXa activity in vitro, suggesting potential use in anticoagulation therapy.
Antimicrobial ScreeningShowed efficacy against Gram-positive bacteria, indicating a promising avenue for antibiotic development.
Oxidative Stress ReductionExhibited antioxidant properties in cellular models, highlighting its potential in managing oxidative stress-related disorders.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Benzamide Core : Reacting 3,4-dimethoxybenzoic acid with an appropriate amine derivative under acidic conditions.
  • Introduction of Oxopiperidinyl Group : Using nucleophilic substitution reactions with piperidinone derivatives.
  • Final Coupling : Employing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach the methyl-substituted phenyl group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.